Dihydroterrein

Natural Products Chemistry Structure-Activity Relationship Physicochemical Profiling

Dihydroterrein (CAS 149816-33-1, C₈H₁₂O₃, MW 156.18 g/mol) is a secondary metabolite belonging to the terrein family of fungal polyketides, first characterised from a marine-derived strain of Emericella variecolor (an Aspergillus teleomorph) alongside varitriol, varioxirane, and varixanthone. It has subsequently been identified in Aspergillus novofumigatus and Aspergillus terreus co‑cultures.

Molecular Formula C8H12O3
Molecular Weight 156.18 g/mol
Cat. No. B1247297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydroterrein
Synonymsdihydroterrein
Molecular FormulaC8H12O3
Molecular Weight156.18 g/mol
Structural Identifiers
SMILESCCCC1=CC(=O)C(C1O)O
InChIInChI=1S/C8H12O3/c1-2-3-5-4-6(9)8(11)7(5)10/h4,7-8,10-11H,2-3H2,1H3/t7-,8-/m0/s1
InChIKeyLFRFNLMDZHTVHB-YUMQZZPRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dihydroterrein: Sourcing & Selection Guide for the Terreins-Class Fungal Polyketide


Dihydroterrein (CAS 149816-33-1, C₈H₁₂O₃, MW 156.18 g/mol) is a secondary metabolite belonging to the terrein family of fungal polyketides, first characterised from a marine-derived strain of Emericella variecolor (an Aspergillus teleomorph) alongside varitriol, varioxirane, and varixanthone [1]. It has subsequently been identified in Aspergillus novofumigatus and Aspergillus terreus co‑cultures [2]. The compound shares the canonical 4,5‑dihydroxy‑2‑cyclopenten‑1‑one core with terrein but carries a fully saturated n‑propyl side chain in place of terrein’s propenyl moiety, a modification that alters both physicochemical properties and biological profile [1][3]. This document provides the quantitative, comparator‑anchored evidence required to assess whether dihydroterrein—rather than terrein, asperterrein, varitriol, or other in‑class candidates—is the right selection for a given research or industrial application.

Why Terreins-Class Compounds Cannot Be Interchanged: Dihydroterrein Procurement Rationale


The terreins family illustrates a well‑documented pitfall in natural‑product procurement: a single structural modification can yield divergent biological profiles that no potency‑only screening will capture. Dihydroterrein differs from its closest congener, terrein, solely by saturation of the C‑6/C‑7 side‑chain double bond, yet this change produces distinct physicochemical parameters (MW 156 vs. 154, XLogP -0.20 vs. terrein’s calculated logP of ~0.0) and markedly different activity fingerprints in head‑to‑head assays [1][2]. Within the same co‑culture system, dihydroterrein and asperterrein are both undetectable in axenic fermentation, while terrein is constitutively produced—a production‑mode difference that directly affects sourcing feasibility and cost [3]. Procurement decisions that treat ‘terreins’ as a fungible class risk selecting a compound with unanticipated potency gaps, the wrong target‑engagement profile, or supply‑chain constraints that could stall a project. The quantitative evidence below documents exactly where dihydroterrein diverges from its nearest comparators.

Dihydroterrein Quantitative Differentiation Evidence: Comparator‑Anchored Data for Informed Selection


Side‑Chain Saturation Defines the Physicochemical Identity of Dihydroterrein vs. Terrein

Dihydroterrein is the 6,7‑dihydro analogue of terrein. The C‑6/C‑7 bond is saturated in dihydroterrein (CH₂–CH₃) but unsaturated in terrein (CH=CH₂), conferring a molecular‑weight increase of 2 Da (156.18 vs. 154.16 g/mol) and a shift in calculated lipophilicity (XLogP -0.20 vs. ~0.0) [1][2]. The structural distinction is confirmed by ¹H NMR: dihydroterrein exhibits upfield alkyl signals at δH 2.51 (H‑6) and 1.05 (terminal CH₃), whereas terrein shows olefinic proton signals in the δ 5–6 ppm region [1]. This saturation eliminates the Michael‑acceptor reactivity present in terrein’s vinyl side chain, which has mechanistic implications for covalent target engagement and off‑target adduct formation [1][3].

Natural Products Chemistry Structure-Activity Relationship Physicochemical Profiling

Antiplatelet Potency Parity with Terrein, Inferiority to Terreic Diacetate: Head‑to‑Head Human Platelet Aggregation Data

In a direct head‑to‑head study, dihydroterrein (1) and terrein (2) were isolated from the same Aspergillus novofumigatus IFM 55215 solid culture and tested for inhibition of human platelet aggregation. Both compounds inhibited collagen‑induced aggregation at 5.0 × 10² μmol/L in vitro; activity against ADP‑induced aggregation was only slight for both [1]. Crucially, terrein diacetate (4) exhibited the highest inhibitory effect on both collagen‑ and ADP‑induced aggregation among all four tested compounds (1–4) [1]. This demonstrates that the parent compounds are equipotent under these conditions, but acetylation of terrein—not dihydroterrein—unlocks superior antiplatelet efficacy, suggesting that the vinyl side chain of terrein is a more productive scaffold for semi‑synthetic optimisation.

Platelet Biology Cardiovascular Research Natural Product Pharmacology

Broad‑Spectrum Antimicrobial Activity Shared Across Terreins: Dihydroterrein, Asperterrein, and Terrein Exhibit Comparable MIC Ranges

When Aspergillus terreus EN‑539 was co‑cultured with Paecilomyces lilacinus EN‑531, three terreins‑class compounds were produced: asperterrein (1, new), dihydroterrein (2), and terrein (3). Compounds 1–3 all exhibited inhibitory activity against Alternaria brassicae, Escherichia coli, Physalospora piricola, and Staphylococcus aureus, with MIC values spanning 4 to 64 μg/mL [1]. Individual compound‑by‑organism MIC data were not reported in the published abstract, precluding fine‑grained potency ranking; however, the overlapping range indicates that dihydroterrein occupies the same general antibacterial potency tier as both the novel derivative asperterrein and the benchmark terrein [1]. Notably, neither asperterrein nor dihydroterrein was detected in axenic cultures—only the co‑culture condition induced their biosynthesis [1].

Antimicrobial Discovery Agricultural Microbiology Natural Product Antibiotics

Absence of Cytotoxic Activity in the NCI 60‑Cell Panel Distinguishes Dihydroterrein from the Co‑Isolated Varitriol

In the 2002 primary isolation study, varitriol (1), varioxirane (2), dihydroterrein (3), and varixanthone (4) were all submitted to the NCI 60‑cell line panel. Varitriol (1) displayed increased potency toward selected renal, CNS, and breast cancer cell lines, while varixanthone (4) showed antimicrobial activity [1]. Dihydroterrein (3) and varioxirane (2) were not reported to exhibit significant cytotoxicity in this panel, indicating that dihydroterrein lacks the cancer‑cell‑selective antiproliferative activity that characterises varitriol [1]. This negative result is informative: dihydroterrein may be better suited for applications where cytotoxicity is undesirable, such as anti‑inflammatory, antiplatelet, or antimicrobial programmes where host‑cell safety is paramount.

Cancer Drug Discovery Cytotoxicity Screening Selectivity Profiling

Co‑Culture‑Dependent Biosynthesis: A Unique Production Requirement for Dihydroterrein and Asperterrein vs. Constitutively Produced Terrein

The 2020 Journal of Antibiotics study demonstrated that dihydroterrein (2) and the new derivative asperterrein (1) were entirely absent from axenic cultures of either Aspergillus terreus EN‑539 or Paecilomyces lilacinus EN‑531; their production was exclusively induced by co‑cultivation of the two fungal strains [1]. In contrast, terrein (3), butyrolactone I (4), and dankasterone (6) were produced by A. terreus EN‑539 in axenic culture—and terrein production was significantly depressed in the co‑culture setting [1]. This means that dihydroterrein cannot be sourced through standard terrein‑producing fermentation protocols; it requires a bespoke co‑culture process that simultaneously suppresses terrein output. The absence of dihydroterrein from axenic cultures also implies that commercial availability may be more constrained and production costs potentially higher than for terrein [1].

Fermentation Biotechnology Fungal Co‑Culture Supply Chain & Sourcing

Vendor‑Reported Cell‑Cycle and Neuro‑Anti‑Inflammatory Activities (Primary Literature Verification Pending)

Commercially available technical datasheets attribute two additional activities to dihydroterrein: (i) inhibition of cell‑cycle progression at the G2/M phase in tsFT210 mouse mammary carcinoma cells, with an IC₅₀ of 19.5 μM, and (ii) neural anti‑inflammatory activity in LPS‑stimulated BV‑2 mouse microglial cells, with an IC₅₀ of 0.23 μM . At the time of this analysis, the primary research publications underlying these specific IC₅₀ values could not be independently retrieved from peer‑reviewed literature. These data points are therefore classified as supporting evidence and should be verified with the supplier—or through independent replication—before informing procurement decisions. No comparator data (e.g., terrein IC₅₀ in the same assays) are available for these endpoints.

Cell Cycle Inhibition Neuroinflammation Microglial Biology

Dihydroterrein Application Scenarios Grounded in Comparative Evidence


Antiplatelet Screening Programmes That Require a Saturated Side‑Chain Mechanistic Probe

For research teams investigating structure‑activity relationships in collagen‑induced platelet aggregation, dihydroterrein offers a direct comparator to terrein that eliminates the vinyl‑group variable. The 2009 head‑to‑head study established that both compounds inhibit aggregation at 500 μM, but terrein diacetate outperforms all tested congeners [1]. This positions dihydroterrein as the appropriate negative‑control or scaffold‑diversification starting point for probing the contribution of side‑chain unsaturation to antiplatelet efficacy, rather than as a potency‑optimised lead.

Antimicrobial Discovery Targeting Resistance‑Prone Pathogens with a Non‑Cytotoxic Terreins Scaffold

Dihydroterrein’s MIC range of 4–64 μg/mL against both Gram‑negative (E. coli) and Gram‑positive (S. aureus) bacteria, combined with its lack of significant cytotoxicity in the NCI 60‑cell panel, makes it a candidate for antimicrobial development where host‑cell safety is critical [1][2]. In contrast, varitriol—which is co‑isolated from the same fungal source—exhibits selective cancer‑cell cytotoxicity, making it less suitable for anti‑infective programmes [2]. The saturated side chain further differentiates dihydroterrein from terrein as a scaffold for medicinal chemistry exploration aimed at circumventing existing resistance mechanisms.

Co‑Culture Metabolomics and Biosynthetic Pathway Elucidation Studies

Because dihydroterrein and asperterrein are only produced under co‑culture conditions—and terrein production is simultaneously suppressed—this compound serves as a model analyte for investigating fungal‑fungal chemical communication and silent biosynthetic gene cluster activation [1]. Laboratories equipped with co‑culture fermentation capabilities can use dihydroterrein detection as a readout for successful induction of the terreins biosynthetic pathway, while those lacking such infrastructure should confirm supplier capability before procurement [1].

Neuroinflammation Target Validation (Pending Primary Data Confirmation)

Vendor‑reported data attribute a potent neuro‑anti‑inflammatory effect (BV‑2 microglia IC₅₀ = 0.23 μM) to dihydroterrein [1]. If independently confirmed, this sub‑micromolar activity would make dihydroterrein a compelling tool compound for microglial biology and neuroinflammation target validation, particularly given its apparent lack of general cytotoxicity in the NCI panel. Until primary peer‑reviewed data are available, this application scenario should be considered provisional and subject to in‑house replication before committing to large‑scale procurement [1].

Quote Request

Request a Quote for Dihydroterrein

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.